molecular formula C4H4ClN3O2 B1294854 2-Chloro-1-methyl-4-nitro-1H-imidazole CAS No. 63634-21-9

2-Chloro-1-methyl-4-nitro-1H-imidazole

Cat. No. B1294854
CAS RN: 63634-21-9
M. Wt: 161.55 g/mol
InChI Key: FBVLYAYUSWWENM-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-nitro-1H-imidazole is a chemical compound with the CAS Number: 63634-21-9 . It has a molecular weight of 161.55 . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives have been synthesized using various methods . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-methyl-4-nitro-1H-imidazole is 1S/C4H4ClN3O2/c1-7-2-3 (8 (9)10)6-4 (7)5/h2H,1H3 . The molecule of the title compound is almost planar; the dihedral angle between the imidazole ring and the nitro group is 1.7(2)° .

Scientific Research Applications

Crystal Structure Analysis

Research on imidazole derivatives, including 2-Chloro-1-methyl-4-nitro-1H-imidazole, has focused on their crystal structures. These studies reveal specific interactions like C-Cl...O halogen bonds, which are critical in determining the crystal packing of these compounds. For instance, in 2-Chloro-1-methyl-4-nitro-1H-imidazole, the C-Cl group approaches two different O atoms from different molecules, leading to longer and less directional contacts compared to other derivatives (Kubicki & Wagner, 2007).

Structural Characterization and Synthesis

The structural characterization and synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole and its derivatives have been extensively studied. This includes exploring the vibrational, electronic, NMR, NLO, and structural aspects, which help in understanding the chemical properties and reactivity of these compounds. For example, the electronic properties indicate charge transfer interactions within the molecule, contributing to its stability and charge delocalization (Sridevi & Velraj, 2012).

Antimicrobial Activities

Various studies have explored the antimicrobial activities of imidazole derivatives, including 2-Chloro-1-methyl-4-nitro-1H-imidazole. These compounds have shown moderate activity against Gram-positive, Gram-negative bacteria, and fungi. Understanding the antimicrobial properties of these compounds is crucial for developing new pharmaceuticals (Shahid et al., 2016).

Safety And Hazards

2-Chloro-1-methyl-4-nitro-1H-imidazole is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVLYAYUSWWENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213004
Record name 1H-Imidazole, 2-chloro-1-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methyl-4-nitro-1H-imidazole

CAS RN

63634-21-9
Record name 2-Chloro-1-methyl-4-nitro-1H-imidazole
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Record name 1H-Imidazole, 2-chloro-1-methyl-4-nitro-
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Record name 63634-21-9
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Record name 1H-Imidazole, 2-chloro-1-methyl-4-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Arjunan, A Raj, R Anitha, S Mohan - Spectrochimica Acta Part A …, 2014 - Elsevier
… The molecule 2-chloro-1-methyl-4-nitro-1H-imidazole has crystallographically imposed mirror symmetry and the nitro group lies in the mirror plane [49] and it is perfectly planar. The …
Number of citations: 10 www.sciencedirect.com
A Poulain - 2013 - repozytorium.amu.edu.pl
… -5-carbonitrile and 5-bromo-1-(4’-chlorophenyl)-2-methyl-4-nitro-1H-imidazole (IIIa), 1-(4’-chlorophenyl)-4-nitro-5-methyl-imidazole (IV) and 2-chloro-1-methyl-4-nitro-1H-imidazole (V). …
Number of citations: 2 repozytorium.amu.edu.pl
M Kubicki, P Wagner - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
In the crystal structures of the two imidazole derivatives 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, C5H6ClN3O2, (I), and 2-chloro-1-methyl-4-nitro-1H-imidazole, C4H4ClN3O2, (II), C…
Number of citations: 23 scripts.iucr.org
B Hachuła, M Nowak, J Kusz - Journal of chemical crystallography, 2010 - Springer
… C5 109.1 (2), C2–N3–C4 103.6 (2), respectively] [19, 23, 27] or in other nitroimidazole derivatives possessing a substituent in the N1 position, eg 2-chloro-1-methyl-4-nitro-1H-imidazole…
Number of citations: 106 link.springer.com
S Jin, D Wang - Journal of Molecular Structure, 2013 - Elsevier
… separation is longer than that in 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole (2.899(1) Å), yet it is shorter than the values (3.285, and 3.498 Å) in 2-chloro-1-methyl-4-nitro-1H-imidazole […
Number of citations: 6 www.sciencedirect.com
A Poul, A Poulain - docnum.univ-lorraine.fr
Ce document est le fruit d'un long travail approuvé par le jury de soutenance et mis à disposition de l'ensemble de la communa Page 1 AVERTISSEMENT Ce document est le fruit d'un …
Number of citations: 0 docnum.univ-lorraine.fr
JW Suwiński - ARKIVOC: Online Journal of Organic Chemistry, 2015 - arkat-usa.org
… Compound 8 was then 1methylated and treated with phosphorus(V) oxychloride to give 2-chloro-1-methyl-4-nitro-1Himidazole. The latter compound is a convenient starting material for …
Number of citations: 4 www.arkat-usa.org

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